Meclinertant, also known as SR-48692, is a drug being studied by scientists for its potential effects on the nervous system. It acts as a selective antagonist of neurotensin receptor 1 (NTR1) []. NTR1 is a receptor for neurotensin, a neuropeptide involved in various functions in the brain, including reward, memory, and pain perception []. By blocking NTR1, Meclinertant may influence these processes.
Researchers are investigating whether Meclinertant can help with addictions to drugs like alcohol and cocaine. The idea is that by blocking NTR1, Meclinertant might reduce cravings and relapse risk [, ].
Some studies are exploring Meclinertant's potential benefits in conditions like schizophrenia and anxiety. NTR1 dysfunction is thought to be involved in these disorders, and Meclinertant's interaction with this receptor might offer therapeutic possibilities [, ].
Meclinertant, also known as SR-48692 or Reminertant, is a synthetic small molecule classified primarily as a neurotensin receptor antagonist. Its chemical formula is , with a molar mass of approximately 587.07 g/mol. Meclinertant is notable for being the first non-peptide antagonist developed for the neurotensin receptor NTS1, which plays a significant role in various neurological functions and disorders . The compound has been investigated for its potential therapeutic effects in conditions such as colorectal cancer, prostate cancer, schizophrenia, and depression .
Meclinertant acts as an antagonist at the neurotensin receptor NTS1. Neurotensin is a neuropeptide involved in various functions, including reward, memory, and emotional regulation []. By blocking the binding of neurotensin to the NTS1 receptor, Meclinertant disrupts the neurotensin signaling pathway. Studies in animals have shown that Meclinertant produces anxiolytic (anti-anxiety), anti-addictive, and memory-impairing effects, likely due to its influence on neurotensin signaling [, ].
Meclinertant exhibits a range of biological activities primarily through its action as a selective antagonist at the neurotensin receptor NTS1. In preclinical studies, it has demonstrated:
These activities suggest that Meclinertant may have therapeutic implications in treating anxiety disorders and addiction.
The synthesis of Meclinertant has evolved over time, with several methods reported in the literature:
Meclinertant has been explored for various applications in medicinal chemistry:
Meclinertant's interactions with other compounds and receptors have been a focus of research:
Understanding these interactions is crucial for developing combination therapies that optimize treatment efficacy.
Several compounds share structural or functional similarities with Meclinertant. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| SR 48692 | Neurotensin receptor antagonist | First non-peptide antagonist for NTS1 |
| NT69L | Peptide-based neurotensin receptor antagonist | Derived from natural neurotensin |
| SB 334867 | Selective neurokinin receptor antagonist | Targets different receptor subtypes |
| PD 149163 | Neurotensin receptor antagonist | Investigated for anti-inflammatory properties |
Meclinertant's uniqueness lies in its non-peptide structure, which provides advantages such as oral bioavailability and reduced immunogenicity compared to peptide-based antagonists. Its specific targeting of NTS1 also differentiates it from other compounds that may act on broader or different receptor systems .
Meclinertant exhibits high-affinity binding to the neurotensin receptor NTS1 with well-characterized kinetic properties. Radioligand binding studies using [³H]SR48692 demonstrate that Meclinertant binds to NTS1 with a dissociation constant (Kd) of 3.4 nM, indicating nanomolar affinity for the receptor [1]. This binding is specific, time-dependent, reversible, and saturable, following classical receptor-ligand interaction principles [1].
The binding kinetics of Meclinertant to NTS1 reveal important mechanistic insights. Scatchard analysis of saturation experiments indicates that Meclinertant binds to a single population of binding sites on NTS1, with a maximum binding capacity (Bmax) that is 30-40% greater than that observed in equivalent experiments with [¹²⁵I]neurotensin [1]. This difference suggests that Meclinertant may recognize a broader population of receptor conformations compared to the endogenous peptide ligand.
The association and dissociation kinetics of Meclinertant binding to NTS1 have been characterized in detail. The antagonist displays slower dissociation kinetics compared to neurotensin, which contributes to its sustained receptor occupancy and prolonged pharmacological effects [2]. Thermostabilized NTS1 mutants show an 8-fold reduction in Meclinertant dissociation rate compared to wild-type receptors, indicating that receptor conformational stability influences ligand binding kinetics [2].
Sodium ions and guanosine-5'-(gamma-thio)triphosphate differentially modulate Meclinertant and neurotensin binding to NTS1 [1]. These allosteric regulators invert the proportions of high and low affinity binding sites, suggesting that Meclinertant binding is sensitive to the receptor's G-protein coupling state and ionic environment. The presence of 1M NaCl affects Meclinertant dissociation only 2-fold compared to a 50-fold acceleration for neurotensin, indicating distinct mechanistic requirements for antagonist versus agonist binding [2].
Table 1: Meclinertant Binding Kinetics Parameters
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Kd (NTS1) | 3.4 nM | [³H]SR48692 saturation binding | [1] |
| IC₅₀ (NTS1) | 5.6 nM | Competitive binding assay | [3] |
| Bmax ratio | 130-140% | Relative to [¹²⁵I]neurotensin | [1] |
| Dissociation rate | 8-fold slower | Compared to neurotensin | [2] |
| Salt sensitivity | 2-fold change | 1M NaCl effect on dissociation | [2] |
Meclinertant functions as an orthosteric antagonist rather than an allosteric modulator at NTS1, occupying a binding site that is distinct from but overlapping with the neurotensin binding region [1] [2]. However, its mechanism of action involves complex allosteric communication between the ligand binding site and intracellular signaling domains.
The structural basis for Meclinertant's antagonist activity involves specific interactions with transmembrane domains 6 and 7 (TM6 and TM7) of NTS1 [4]. Crystal structure analysis reveals that the antagonist binding pocket is formed by residues from multiple transmembrane helices, with the compound adopting a configuration that prevents the receptor from achieving the active conformation necessary for G-protein coupling [4].
Meclinertant's allosteric effects on NTS1 are mediated through stabilization of the inactive receptor conformation. The compound induces conformational changes in the extracellular portion of the receptor, causing a large opening of helices VI and VII that results in constriction of the intracellular portion [4]. This structural rearrangement effectively blocks the conformational changes required for G-protein activation.
The molecular determinants of Meclinertant's allosteric effects include interactions with specific aromatic residues in extracellular loop 3 (ECL3) and the extracellular tip of TM7 [4]. Site-directed mutagenesis studies have identified residues W339^ECL3^, F344^7.28^, Y347^7.31^, H348^7.32^, and Y349^7.33^ as critical mediators of antagonist binding and the subsequent prevention of receptor activation [4].
The allosteric network disrupted by Meclinertant involves key polar interactions beneath the binding site. The compound prevents the rotation of D150^3.33^ toward the central receptor axis and blocks the rearrangement of R328^6.55^ that normally occurs during agonist-induced activation [4]. This disruption of the polar network effectively uncouples ligand binding from G-protein activation.
Table 2: Allosteric Modulation Mechanisms
| Mechanism | Structural Basis | Functional Consequence | Evidence |
|---|---|---|---|
| Inactive state stabilization | TM6/TM7 rearrangement | Prevents G-protein coupling | Crystal structure analysis [4] |
| Polar network disruption | D150^3.33^ and R328^6.55^ | Blocks activation cascade | Mutagenesis studies [4] |
| ECL3 interactions | Aromatic residue network | Binding site stabilization | Functional studies [4] |
| Conformational constraint | Extracellular domain opening | Intracellular constriction | Structural comparison [4] |
Meclinertant demonstrates high selectivity for NTS1 over other neurotensin receptor subtypes and related G-protein coupled receptors. Competitive binding assays reveal that Meclinertant exhibits approximately 54-fold selectivity for NTS1 over NTS2, with IC₅₀ values of 5.6 nM and 300 nM, respectively [3]. The compound shows even greater selectivity against NTS3 (sortilin), with IC₅₀ values exceeding 1 μM, representing more than 180-fold selectivity for NTS1 [3].
Comprehensive selectivity profiling against a panel of 80 different targets reveals that Meclinertant shows moderate promiscuity with binding to 10 receptors at 10 μM concentration [5]. However, subsequent dose-response studies indicate that significant binding occurs only at the adrenergic α₂ₐ receptor (55% binding at 5 μM), dopamine D₁ receptor (36% binding at 5 μM), histamine H₁ receptor (75% binding at 5 μM), and 5-HT₂B receptor (42% binding at 5 μM) [5].
The selectivity of Meclinertant for NTS1 over NTS2 is particularly important given the distinct pharmacological profiles of these receptor subtypes. Unlike NTS1, NTS2 exhibits low-affinity binding for neurotensin and displays different tissue distribution patterns and signaling properties [6] [7]. The selective antagonism of NTS1 by Meclinertant allows for specific modulation of high-affinity neurotensin signaling pathways without affecting NTS2-mediated responses.
Structural determinants of Meclinertant's selectivity include specific residue differences between NTS1 and related receptors. The compound's selectivity for NTS1 over NTS2 is attributed to divergent amino acid sequences in the transmembrane domains and extracellular loops that form the ligand binding pocket [1]. These structural differences result in reduced binding affinity for NTS2 and minimal activity at NTS3.
Table 3: Selectivity Profile Against Related GPCR Targets
| Target Receptor | IC₅₀/Binding Affinity | Selectivity Ratio | Functional Relevance |
|---|---|---|---|
| NTS1 | 5.6 nM | 1.0 (reference) | Primary target |
| NTS2 | 300 nM | 54-fold less potent | Neurotensin receptor subtype |
| NTS3 (Sortilin) | >1 μM | >180-fold less potent | Neurotensin binding protein |
| Adrenergic α₂ₐ | 55% at 5 μM | Off-target | Potential side effect |
| Dopamine D₁ | 36% at 5 μM | Off-target | Neurological relevance |
| Histamine H₁ | 75% at 5 μM | Off-target | Potential side effect |
| 5-HT₂B | 42% at 5 μM | Off-target | Cardiovascular concern |
Meclinertant functions as a competitive antagonist at NTS1, blocking multiple downstream signaling cascades activated by neurotensin. The compound effectively inhibits neurotensin-induced activation of Gq/11 proteins, which represents the primary signaling pathway for NTS1 [8] [9]. This antagonism is reflected in the complete blockade of neurotensin-induced inositol phosphate production and calcium mobilization in various cell systems [10] [11].
The functional antagonism of Meclinertant extends to the inhibition of neurotensin-induced cyclic adenosine monophosphate (cAMP) signaling. While NTS1 couples primarily to Gq/11 proteins, high receptor expression levels can lead to coupling with Gs proteins and cAMP elevation [8]. Meclinertant effectively blocks this secondary signaling pathway, demonstrating comprehensive antagonism of neurotensin-mediated responses.
Meclinertant's antagonist activity includes the inhibition of neurotensin-induced β-arrestin recruitment and receptor desensitization. The compound prevents the agonist-dependent phosphorylation of NTS1 by G-protein coupled receptor kinases (GRKs), which is necessary for β-arrestin binding and subsequent receptor internalization [12]. This blockade of desensitization mechanisms contributes to the sustained antagonist effects of Meclinertant.
The cellular consequences of Meclinertant's functional antagonism include the inhibition of neurotensin-stimulated cell proliferation in various cancer cell lines. The compound effectively blocks neurotensin-induced growth stimulation in pancreatic carcinoma cells, small cell lung cancer cells, and glioblastoma cells [10] [13] [11]. This anti-proliferative effect is mediated through the disruption of neurotensin-dependent survival signaling pathways.
Meclinertant demonstrates inverse agonist properties at constitutively active NTS1 mutants, reducing basal receptor activity below control levels [8]. This inverse agonism is particularly evident with the F358A NTS1 mutant, where Meclinertant reverses constitutive inositol phosphate production nearly back to wild-type levels [8]. The inverse agonist activity suggests that Meclinertant actively stabilizes the inactive receptor conformation.
Table 4: Functional Antagonism in Cellular Signaling Cascades
| Signaling Pathway | Meclinertant Effect | Mechanism | Cellular Consequence |
|---|---|---|---|
| Gq/11 activation | Complete blockade | Competitive antagonism | No IP₃/DAG signaling |
| Calcium mobilization | Inhibition of NT-induced Ca²⁺ | Upstream G-protein blockade | Prevented calcium responses |
| cAMP signaling | Blocks NT-induced elevation | Secondary pathway inhibition | Reduced cAMP levels |
| β-arrestin recruitment | Prevents NT-induced recruitment | Indirect via activation blockade | Reduced desensitization |
| Cell proliferation | Inhibits NT-stimulated growth | Growth factor antagonism | Anti-proliferative effects |
| Constitutive activity | Inverse agonism | Active state destabilization | Reduced basal activity |